molecular formula C10H11ClO2S B13483325 1-((3-Chlorophenyl)thio)-3-methoxypropan-2-one

1-((3-Chlorophenyl)thio)-3-methoxypropan-2-one

Cat. No.: B13483325
M. Wt: 230.71 g/mol
InChI Key: AKVUDSKABWIZSF-UHFFFAOYSA-N
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Description

1-((3-Chlorophenyl)thio)-3-methoxypropan-2-one is an organic compound characterized by the presence of a chlorophenyl group attached to a thioether linkage, which is further connected to a methoxypropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Chlorophenyl)thio)-3-methoxypropan-2-one typically involves the reaction of 3-chlorothiophenol with 3-methoxypropan-2-one under controlled conditions. The reaction is usually catalyzed by a base such as sodium hydride or potassium carbonate, and the process is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-((3-Chlorophenyl)thio)-3-methoxypropan-2-one undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

1-((3-Chlorophenyl)thio)-3-methoxypropan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs aimed at developing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((3-Chlorophenyl)thio)-3-methoxypropan-2-one is largely dependent on its chemical structure and the specific context in which it is used. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The thioether and carbonyl groups are particularly important for binding interactions, which can modulate the activity of target proteins and pathways.

Comparison with Similar Compounds

    1-(3-Chlorophenyl)ethanone: Similar structure but lacks the thioether linkage.

    3-Chlorothiophenol: Contains the chlorophenyl and thioether groups but lacks the methoxypropanone moiety.

    3-Methoxypropan-2-one: Contains the methoxypropanone moiety but lacks the chlorophenyl and thioether groups.

Uniqueness: 1-((3-Chlorophenyl)thio)-3-methoxypropan-2-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the thioether and methoxypropanone moieties allows for a diverse range of chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H11ClO2S

Molecular Weight

230.71 g/mol

IUPAC Name

1-(3-chlorophenyl)sulfanyl-3-methoxypropan-2-one

InChI

InChI=1S/C10H11ClO2S/c1-13-6-9(12)7-14-10-4-2-3-8(11)5-10/h2-5H,6-7H2,1H3

InChI Key

AKVUDSKABWIZSF-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)CSC1=CC(=CC=C1)Cl

Origin of Product

United States

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